4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1338916-31-6
VCID: VC11709868
InChI: InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C
Molecular Formula: C16H25BO3
Molecular Weight: 276.2 g/mol

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane

CAS No.: 1338916-31-6

Cat. No.: VC11709868

Molecular Formula: C16H25BO3

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane - 1338916-31-6

Specification

CAS No. 1338916-31-6
Molecular Formula C16H25BO3
Molecular Weight 276.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3
Standard InChI Key HSNRUMKHSNHSKT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered 1,3,2-dioxaborolane ring, where boron is coordinated to two oxygen atoms and a phenyl group substituted with a 2-methylpropoxy moiety at the para position. The tetramethyl groups at the 4 and 5 positions enhance steric hindrance, stabilizing the boron center and influencing reactivity .

Physical and Chemical Properties

While experimental data for the exact compound is scarce, analogous structures offer predictive insights:

PropertyValue (Estimated)Source Compound Reference
Molecular FormulaC₁₆H₂₅BO₃ ,
Molecular Weight276.18 g/mol
Density1.0–1.1 g/cm³
Boiling Point280–290°C
Melting Point25–30°C
Flash Point120–130°C

The 2-methylpropoxy group introduces lipophilicity, as evidenced by the increased molecular weight compared to simpler analogs like 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (MW 204.07) . The boron-oxygen bond length, typically ~1.36 Å in dioxaborolanes, contributes to the compound’s stability under anhydrous conditions .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1,3,2-dioxaborolanes typically involves transmetallation or lithiation-borylation reactions. For example, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via the reaction of 2-bromothiophene with n-butyllithium, followed by treatment with a boronate ester . Adapting this methodology, the target compound can be synthesized through the following steps:

  • Lithiation of 3-(2-methylpropoxy)bromobenzene:
    Treatment with n-butyllithium at –78°C generates a benzyl lithium intermediate.

  • Borylation:
    Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the dioxaborolane moiety.

A representative procedure derived from yields the product in ~60–80% efficiency after column purification.

Optimization Challenges

Key challenges include controlling the regioselectivity of lithiation and minimizing boronate ester hydrolysis. Anhydrous tetrahydrofuran (THF) and low temperatures (–78°C) are critical to suppressing side reactions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Dioxaborolanes are pivotal in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. The tetramethyl groups enhance stability, while the 3-(2-methylpropoxy)phenyl group acts as a directing group in heterocyclic synthesis. For instance, analogous compounds have been used to synthesize biaryl pharmaceuticals .

Catalytic Asymmetric Reactions

The steric bulk of the tetramethyl groups makes this compound a candidate for asymmetric catalysis. In one application, a related dioxaborolane facilitated the enantioselective synthesis of β-lactam antibiotics .

Hazard ParameterValue
Flash Point124.4±18.7°C
Autoignition Temperature>200°C (estimated)
Vapor Pressure0.0±0.6 mmHg at 25°C

Precautionary Measures

  • Storage: Under nitrogen at 2–8°C to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Recent Advances and Future Directions

Green Chemistry Innovations

Recent studies emphasize solvent-free borylation techniques to reduce environmental impact. Microwave-assisted synthesis of dioxaborolanes has achieved 90% yields in 15 minutes, a method potentially applicable to this compound .

Pharmaceutical Applications

The 3-(2-methylpropoxy)phenyl group is structurally akin to motifs in NSAIDs (e.g., ibuprofen), suggesting utility in prodrug design. Computational models predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability .

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